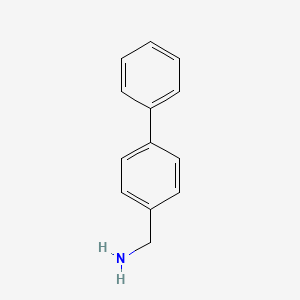

4-Phenylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSPOVPGDBDYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322856 | |

| Record name | 4-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-76-5 | |

| Record name | 712-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenylbenzylamine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenylbenzylamine, a versatile aromatic amine. It serves as a crucial intermediate in the synthesis of various bioactive molecules and fine chemicals, making it a compound of significant interest in pharmaceutical development, organic synthesis, and materials science.[1] This document details its properties, experimental protocols for its synthesis and purification, and analytical methods for its characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₃H₁₃N | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 48-53 °C | [3] |

| Boiling Point | 138 °C at 5 mmHg | |

| Density (Predicted) | 1.048 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.05 ± 0.10 | |

| Flash Point | 107 °C (224.6 °F) - closed cup | [4] |

| Solubility | Soluble in methanol (B129727) and likely soluble in other organic solvents such as ethanol (B145695), acetone, and dichloromethane; sparingly soluble in water. | [5][6] |

| CAS Number | 712-76-5 | [7] |

Spectral Data

The following table outlines the characteristic spectral data for this compound, which is essential for its identification and structural elucidation.

| Technique | Characteristic Peaks/Signals | Citation(s) |

| ¹H NMR | Aromatic protons (Ar-H) are expected in the range of δ 7.2-7.8 ppm. The benzylic protons (-CH₂-) typically appear as a singlet around δ 3.8-4.2 ppm. The amine protons (-NH₂) show a broad singlet which can vary in chemical shift. | [1][8] |

| ¹³C NMR | Aromatic carbons are observed in the δ 125-145 ppm region. The benzylic carbon (-CH₂) signal is expected around δ 45-50 ppm. | [9] |

| IR (Infrared) | Primary amine N-H stretching appears as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹. C=C stretching vibrations for the aromatic rings are found in the 1400-1600 cm⁻¹ range. | [4][10] |

| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z = 183. The spectrum may also show fragments corresponding to the loss of the amino group or cleavage of the benzyl (B1604629) group. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended to serve as a starting point for laboratory work.

Synthesis: Reduction of 4-Cyanobiphenyl (B145940)

This compound can be synthesized via the reduction of 4-cyanobiphenyl. Catalytic hydrogenation is a common and effective method.

Reaction Scheme:

4-Cyanobiphenyl → this compound

Materials and Reagents:

-

4-Cyanobiphenyl

-

Ethanol (or Methanol), anhydrous

-

Raney Nickel (or Palladium on Carbon, 10%)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 4-cyanobiphenyl in anhydrous ethanol.

-

Carefully add a catalytic amount of Raney Nickel (as a slurry in ethanol) to the solution under an inert atmosphere.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 50-70 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a solid of high purity.

Materials and Reagents:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a solvent in which the compound is soluble at elevated temperatures (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring until the solid dissolves completely.[11]

-

If a single solvent is not ideal, a two-solvent system can be used. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol) at its boiling point. Then, add a "poor" solvent (e.g., water or heptane) dropwise until the solution becomes slightly cloudy.[12] Add a few drops of the "good" solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, the flask can be placed in an ice bath to further induce crystallization.[11]

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove residual solvent.

Analysis: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the analysis of benzylamine (B48309) derivatives.[2][5]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (or a buffer like ammonium (B1175870) acetate) is typically used. A gradient elution may be necessary to separate impurities effectively.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance, typically around 210-220 nm or 254 nm.[2][7]

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject the samples into the HPLC system and record the chromatograms.

-

The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate the synthetic utility and a typical analytical workflow for this compound.

Caption: Synthetic utility of this compound.

Caption: Workflow for HPLC purity analysis.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Applications

This compound is a valuable building block in several areas of research and development:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[1] For instance, it is used to create squaric acid asymmetric diamides of glycopeptide antibiotics and asymmetric diamides of daunomycin and carminomycin.[3][4]

-

Organic Synthesis: Its reactive amine group makes it a versatile component in the production of complex organic molecules and fine chemicals.[1]

-

Materials Science: It can be used as a modifier in polymer formulations to enhance properties such as thermal stability.[1] Additionally, it is used in the synthesis of Gd³⁺ chelates, which are employed as contrast agents in magnetic resonance imaging (MRI).[4]

References

- 1. rsc.org [rsc.org]

- 2. scribd.com [scribd.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]

- 6. jfda-online.com [jfda-online.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to (4-phenylphenyl)methanamine

This technical guide provides a comprehensive overview of (4-phenylphenyl)methanamine, also known as 4-biphenylmethylamine. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's structural and physicochemical properties, outlines a detailed protocol for its synthesis, and discusses its potential applications in medicinal chemistry.

Chemical and Physical Properties

(4-phenylphenyl)methanamine is a primary amine featuring a biphenyl (B1667301) moiety. Its chemical structure consists of a benzylamine (B48309) core where the phenyl ring is substituted at the para-position with another phenyl group. This structural motif is of interest in medicinal chemistry due to the prevalence of biphenyl structures in various therapeutic agents.

The key physicochemical properties of (4-phenylphenyl)methanamine are summarized in the table below. These properties have been computationally predicted and are sourced from comprehensive chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | (4-phenylphenyl)methanamine | PubChem[1][2] |

| Molecular Formula | C₁₃H₁₃N | PubChem[1][2] |

| Molecular Weight | 183.25 g/mol | PubChem[1][2] |

| Exact Mass | 183.10480 g/mol | PubChem[1][2] |

| XLogP3 | 3.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CN | PubChem[2] |

| InChI Key | RMSPOVPGDBDYKH-UHFFFAOYSA-N | PubChem[1][2] |

Synthesis and Purification

The synthesis of (4-phenylphenyl)methanamine can be effectively achieved through the reductive amination of 4-phenylbenzaldehyde (B31587). This widely used method involves the formation of an imine intermediate from the aldehyde and an ammonia (B1221849) source, followed by its in situ reduction to the corresponding primary amine.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of (4-phenylphenyl)methanamine from 4-phenylbenzaldehyde.

Materials:

-

4-phenylbenzaldehyde

-

Ammonium (B1175870) acetate (B1210297) (CH₃COONH₄) or aqueous ammonia (NH₄OH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (CH₃OH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-phenylbenzaldehyde (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol. The typical concentration ranges from 0.1 to 0.5 M with respect to the aldehyde.

-

Stir the resulting solution at room temperature for 2-3 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise over 20-30 minutes. Ensure the temperature is maintained below 10 °C during the addition.

-

After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-18 hours).

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the remaining aqueous layer with dichloromethane. Extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (4-phenylphenyl)methanamine by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of (4-phenylphenyl)methanamine.

Potential Applications in Research and Drug Development

While specific biological activities for (4-phenylphenyl)methanamine are not extensively documented, its structural components—the biphenyl group and the primary amine—are significant pharmacophores in medicinal chemistry.

-

Scaffold for Anticancer Agents: The biphenyl moiety is a core structure in numerous compounds investigated for their anticancer properties. For instance, derivatives of 4-phenyl-2-quinolones, which share a similar phenyl-substituted scaffold, have been studied as potential antimitotic agents.[3]

-

Intermediate for Kinase Inhibitors: The amine group serves as a crucial anchor point for further chemical modifications. Many kinase inhibitors, such as those targeting Aurora kinase A, incorporate substituted diphenylamine (B1679370) or related structures.[4] The (4-phenylphenyl)methanamine scaffold could serve as a foundational building block for novel kinase inhibitors.

-

Chiral Amine Synthesis: Chiral amines are critical components in a large percentage of small-molecule drugs. The synthesis of enantiomerically pure forms of (4-phenylphenyl)methanamine, potentially through asymmetric synthesis or resolution of a racemic mixture, would yield valuable intermediates for pharmaceuticals where specific stereochemistry is essential for efficacy and safety.[5]

Logical Pathway for Synthetic Strategy Selection

The selection of a synthetic route for a target molecule like (4-phenylphenyl)methanamine often depends on the desired outcome, particularly regarding stereochemistry. The following diagram illustrates a logical decision-making process for synthesizing either the racemic mixture or a specific enantiomer.

Caption: Decision pathway for selecting a synthetic strategy.

This guide provides a foundational understanding of (4-phenylphenyl)methanamine, offering key data and a robust synthetic protocol to facilitate further research and development in medicinal chemistry and related scientific fields.

References

- 1. 4-Phenylbenzylamine | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectral and Methodological Deep Dive into 4-(Aminomethyl)biphenyl

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics and associated experimental protocols of key chemical entities is paramount. This technical guide provides an in-depth look at the spectral data of 4-(Aminomethyl)biphenyl, a biphenyl (B1667301) derivative with potential applications in medicinal chemistry and materials science.

This document summarizes the available quantitative spectral data for 4-(Aminomethyl)biphenyl, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental methodologies for acquiring this data are also provided, drawing from established protocols for similar compounds.

Spectroscopic Data Summary

The following tables present a consolidated view of the spectral data for 4-(Aminomethyl)biphenyl. It is important to note that specific spectral values can vary slightly depending on the solvent and instrument used.

Table 1: ¹H NMR Spectral Data of 4-(Aminomethyl)biphenyl

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | d | 2H | Ar-H |

| ~7.55 | d | 2H | Ar-H |

| ~7.43 | t | 2H | Ar-H |

| ~7.34 | t | 1H | Ar-H |

| ~3.90 | s | 2H | -CH₂- |

| ~1.70 | br s | 2H | -NH₂ |

Table 2: ¹³C NMR Spectral Data of 4-(Aminomethyl)biphenyl

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | Ar-C (quaternary) |

| ~140.5 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~128.8 | Ar-CH |

| ~127.3 | Ar-CH |

| ~127.0 | Ar-CH |

| ~46.0 | -CH₂- |

Table 3: IR Spectral Data of 4-(Aminomethyl)biphenyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1590-1610 | Strong | C=C stretch (aromatic) |

| 1470-1500 | Strong | C=C stretch (aromatic) |

| 820-860 | Strong | p-disubstituted C-H bend |

Table 4: Mass Spectrometry Data of 4-(Aminomethyl)biphenyl

| m/z | Relative Intensity (%) | Assignment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 167 | Moderate | [M-NH₂]⁺ |

| 154 | Moderate | [M-CH₂NH₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-(aminomethyl)biphenyl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid 4-(aminomethyl)biphenyl sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Identify and label the characteristic absorption peaks.

IR Spectroscopy Workflow (ATR)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation (for GC-MS):

-

Dissolve a small amount of 4-(aminomethyl)biphenyl in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

If necessary, filter the solution to remove any particulate matter.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250-280 °C.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis:

-

Identify the peak corresponding to 4-(aminomethyl)biphenyl in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

4-Phenylbenzylamine: A Synthetic Intermediate in Drug Discovery and Materials Science

An In-depth Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Phenylbenzylamine is a versatile organic compound recognized for its utility as a key building block in the synthesis of a wide range of molecules. While information regarding a direct mechanism of action for this compound itself is not extensively documented in publicly available literature, its importance lies in its role as a precursor for various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, particularly in the development of pharmaceuticals and specialized polymers.

Chemical Properties and Synthesis

This compound, also known as ([1,1'-biphenyl]-4-yl)methanamine, is a white to light yellow solid with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol .[1][2] Its structure features a benzylamine (B48309) core with a phenyl group substituent at the 4-position of the benzyl (B1604629) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | [1] |

| Molecular Weight | 183.25 | [1] |

| Melting Point | 48 - 53 °C | [1][2] |

| Appearance | White or pale yellow solid | [1] |

| Purity | ≥ 98% (GC) | [1] |

The synthesis of this compound can be achieved through various chemical routes. One common method involves the reduction of 4-biphenylcarbonitrile.

Experimental Protocol: Synthesis of this compound via Reduction of 4-Biphenylcarbonitrile

A detailed experimental protocol for the synthesis of this compound is not available in the provided search results. However, a general workflow for such a reduction can be conceptualized.

Applications in Synthesis

The primary utility of this compound lies in its function as a key intermediate in the synthesis of more complex molecules.[1] Its amine group provides a reactive site for a variety of chemical transformations, making it a valuable component in the construction of pharmaceuticals and other specialty chemicals.

Pharmaceutical Development

This compound serves as a scaffold in the synthesis of compounds with potential therapeutic applications, particularly in the areas of neurological disorders and oncology.[1] While specific drug candidates derived directly from this compound are not detailed in the provided search results, its structural motif is found in various bioactive molecules. It is used in the synthesis of:

-

Asymmetric diamides of glycopeptide antibiotics.

-

Asymmetric diamides of daunomycin and carminomycin.

-

N-(biphenyl-4-ylmethyl)-1-hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxamide.

Materials Science

Beyond pharmaceuticals, this compound is employed in polymer science as a modifier. Its incorporation into polymer formulations can enhance properties such as thermal stability and mechanical strength.[1]

Mechanism of Action

The provided search results do not contain specific information regarding the mechanism of action of this compound itself. Its biological effects are likely realized through the action of the larger molecules synthesized from it. The focus of current literature is on its synthetic utility rather than its intrinsic pharmacological or biological activity. Researchers interested in the mechanism of action of its derivatives should investigate the specific pharmacology of those compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development and materials science. While a direct mechanism of action for this compound is not a current focus of research, its role as a foundational building block enables the creation of a diverse array of complex molecules with potential therapeutic and industrial benefits. Future research may explore the intrinsic biological activities of this compound, but its primary contribution to science currently lies in the field of organic synthesis.

References

The Multifaceted Biological Activities of 4-Phenylbenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylbenzylamine scaffold, characterized by a biphenyl (B1667301) core linked to a methylamine (B109427) group, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and enzyme-inhibiting properties of this compound derivatives. The information presented herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug discovery efforts.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of selected this compound and related derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| 1 | Imidazole-based N-phenylbenzamide | A549 (Lung) | 7.5[1] |

| 2 | Imidazole-based N-phenylbenzamide | HeLa (Cervical) | 9.3[1] |

| 3 | Imidazole-based N-phenylbenzamide | MCF-7 (Breast) | 8.9[1] |

| 4 | Benzodioxole-based thiosemicarbazone | A549 (Lung) | 10.67[2] |

| 5 | Benzodioxole-based thiosemicarbazone | C6 (Glioma) | 4.33[2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[4][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%).

-

After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After the incubation period, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.

Antimicrobial Activity

Several this compound derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of selected derivatives is presented in Table 2, with the Minimum Inhibitory Concentration (MIC) value indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) |

| 6 | 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus aureus | 32[7] |

| 7 | 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus epidermidis | 64[7] |

| 8 | 5 beta-cholanyl-24-benzylamine | Gram-positive bacteria | Varies (activity correlated with hydrophobicity)[8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.[10][11]

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform a serial two-fold dilution of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well microtiter plate.[9][11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.[11] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[9][11]

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]

Enzyme Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of specific enzymes, such as monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases like Parkinson's disease.[12]

Quantitative Enzyme Inhibition Data

The inhibitory activity of selected benzylamine-sulfonamide derivatives against MAO-B is presented in Table 3.

| Compound ID | Derivative Class | Enzyme | IC50 (µM) |

| 9 | Benzylamine-sulfonamide | MAO-B | 0.041[13] |

| 10 | Benzylamine-sulfonamide | MAO-B | 0.065[13] |

| 11 | 4-(Benzyloxy)phenyl | MAO-B | 0.009[13] |

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against MAO-B using a fluorometric method.

Principle: MAO-B catalyzes the oxidation of a substrate, producing hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO-B activity. Inhibitors of MAO-B will reduce the rate of fluorescence generation.

Procedure:

-

Reagent Preparation: Prepare working solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorescent probe, HRP, and the test inhibitor at various concentrations in an assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[14]

-

Inhibitor Incubation: Add the test inhibitor solutions to the wells of a 96-well black microplate. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle).[14][15]

-

Enzyme Addition: Add the MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[14][16]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.[14]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over a period of 10-40 minutes at 37°C using a fluorescence microplate reader.[15]

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

Signaling Pathways

The biological activities of this compound derivatives are often linked to their ability to modulate intracellular signaling pathways that are critical for cell fate and function. The NF-κB and MAPK/ERK pathways are two such cascades that are frequently implicated in cancer and inflammation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[17][18] Its dysregulation is a hallmark of many cancers and inflammatory diseases.[17]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling route that transduces extracellular signals to the nucleus to regulate processes like cell proliferation, differentiation, and survival.[19][20] This pathway is frequently hyperactivated in various cancers.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and enzyme-inhibiting activities. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to build upon. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.

References

- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Phenylbenzylamine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbenzylamine, a biphenylmethanamine derivative, has emerged as a significant and versatile building block in medicinal chemistry. Its unique structural motif, featuring a biphenyl (B1667301) core linked to an aminomethyl group, provides a valuable scaffold for the design and synthesis of novel therapeutic agents across a spectrum of diseases. The biphenyl moiety offers opportunities for diverse substitutions to modulate lipophilicity, electronic properties, and steric interactions, while the primary amine serves as a crucial handle for further chemical modifications, allowing for the facile introduction of various pharmacophores. This guide provides a comprehensive overview of this compound's role in drug discovery, detailing its synthesis, chemical properties, and applications in the development of anticancer, antifungal, and enzyme-inhibiting compounds.

Chemical Properties and Synthesis

This compound is a solid at room temperature with a melting point of 48-53 °C. Its chemical formula is C₁₃H₁₃N, and it has a molecular weight of 183.25 g/mol . The presence of the primary amine group makes it a basic compound capable of forming salts with acids.

The synthesis of this compound can be achieved through several established synthetic routes. Two common and effective methods are the reductive amination of 4-phenylbenzaldehyde (B31587) and the reduction of 4-biphenylcarbonitrile.

Experimental Protocol 1: Reductive Amination of 4-Phenylbenzaldehyde

This one-pot reaction involves the formation of an imine from 4-phenylbenzaldehyde and an ammonia (B1221849) source, followed by in-situ reduction to the corresponding amine.

Materials:

-

4-Phenylbenzaldehyde

-

Ammonia source (e.g., aqueous ammonia, ammonium (B1175870) acetate)

-

Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), hydrogen gas with a catalyst)

-

Methanol (B129727) or other suitable solvent

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

Procedure:

-

Dissolve 4-phenylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) in excess to the stirred solution.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once imine formation is significant, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Reduction of 4-Biphenylcarbonitrile

This method involves the reduction of the nitrile functional group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

4-Biphenylcarbonitrile (4-Cyanobiphenyl)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Sulfuric acid or hydrochloric acid (for workup)

-

Sodium hydroxide (B78521) (for workup)

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a molar excess) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve 4-biphenylcarbonitrile in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery

The this compound scaffold has been extensively utilized in the development of a variety of therapeutic agents. Its derivatives have shown promising activity in several key areas of drug discovery.

Anticancer Agents

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The biphenyl core is a common feature in many anticancer agents, and modifications on the benzylamine (B48309) portion can lead to potent and selective compounds.

| Compound ID | R Group (Substitution on Amine) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | -H (this compound) | - | - | - |

| 1b | Substituted Phenylurea | A549 (Lung) | < 5 | [1] |

| 1c | Substituted Phenylurea | HCT116 (Colon) | < 3 | [1] |

| 1d | Substituted Phenylurea with 1-methylpiperidin-4-yl | MCF7 (Breast) | < 3 | [1] |

| 1e | Substituted Phenylurea with 1-methylpiperidin-4-yl | PC3 (Prostate) | < 5 | [1] |

| 2a | 2-(4-Fluorophenyl)acetamide | PC3 (Prostate) | 52 | [2] |

| 2b | 4-Nitrophenylacetamide | PC3 (Prostate) | 80 | [2] |

| 2c | 4-Nitrophenylacetamide | MCF-7 (Breast) | 100 | [2] |

| 3a | 4-Phenylphthalazin-1-yl-thioacetamide | Esophageal Cancer | 8.13 | [3] |

| 3b | 4-(4-Phenylphthalazin-1-yl)piperazin-1-yl-acetamide | Esophageal Cancer | 9.31 | [3] |

Antifungal Agents

The benzylamine functional group is a known pharmacophore in several antifungal drugs. The incorporation of the 4-phenylbenzyl moiety has led to the discovery of novel antifungal agents with broad-spectrum activity.

| Compound ID | Modification of this compound Scaffold | Fungal Strain | MIC (µg/mL) | Reference |

| 4a | N-aryl-N-benzylamine derivative | C. albicans | - | [4] |

| 4b | N-aryl-N-benzylamine derivative | A. niger | - | [4] |

| 5a | Benzimidazole-1,2,4-triazole derivative | C. glabrata | 0.97 | [5] |

| 5b | Benzimidazole-1,2,4-triazole derivative | C. glabrata | 0.97 | [5] |

Note: Specific MIC values for direct this compound derivatives were not available in the provided search results, but related structures show significant promise.

Signaling Pathways and Experimental Workflows

The development of drugs based on the this compound scaffold often involves targeting key cellular signaling pathways implicated in disease pathogenesis. For instance, many anticancer agents function by inhibiting pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation. Several inhibitors targeting this pathway incorporate biphenyl moieties, suggesting that this compound derivatives could be designed to target this pathway.

Caption: PI3K/Akt signaling pathway and a potential point of inhibition by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also a hallmark of many cancers.

Caption: MAPK signaling pathway, a potential target for therapeutic intervention with this compound derivatives.

General Drug Discovery Workflow

The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of drugs derived from this compound.

Conclusion

This compound represents a privileged scaffold in the field of medicinal chemistry, offering a robust and adaptable platform for the design of novel therapeutic agents. Its straightforward synthesis and the versatility of its primary amine for derivatization have enabled the exploration of a wide chemical space, leading to the identification of potent anticancer and antifungal compounds. Future research focused on elucidating the structure-activity relationships of this compound derivatives and their interactions with specific biological targets will undoubtedly continue to fuel the development of new and effective medicines. This guide provides a foundational understanding for researchers to leverage the potential of this valuable building block in their drug discovery endeavors.

References

- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry Potential of 4-Phenylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbenzylamine, a biphenylmethanamine scaffold, represents a versatile and privileged starting material in medicinal chemistry. Its unique structural features, combining the rigidity of the biphenyl (B1667301) core with the reactive potential of the benzylamine (B48309) moiety, have made it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of anticancer and enzyme inhibitory agents. We will delve into the synthesis of its derivatives, their biological activities supported by quantitative data, detailed experimental protocols, and the signaling pathways they potentially modulate.

Synthetic Strategies and Derivatives

This compound serves as a key intermediate for the generation of a diverse array of derivatives, primarily through modifications of the amino group. Common synthetic transformations include the formation of amides, sulfonamides, and Schiff bases.

Amide and Sulfonamide Derivatives

Amide and sulfonamide derivatives of this compound are readily synthesized by reacting the primary amine with acyl chlorides or sulfonyl chlorides, respectively, typically in the presence of a base. These derivatives have shown significant potential as kinase inhibitors. For instance, analogs based on the closely related 4-(aminomethyl)benzamide (B1271630) scaffold have been investigated as potent inhibitors of tyrosine kinases such as EGFR and PDGFR.

Schiff Base Derivatives

The condensation of this compound with various aldehydes and ketones yields Schiff base derivatives. This reaction is typically carried out under reflux in a suitable solvent like ethanol (B145695). Schiff bases are valuable intermediates and have demonstrated a range of biological activities, including anticancer properties.

Applications in Cancer Research

Derivatives of this compound have emerged as promising candidates for the development of novel anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

As Kinase Inhibitors

Several classes of kinase inhibitors incorporate structural motifs similar to this compound. The biphenyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the substituted amine can form critical hydrogen bonds.

Quantitative Data for Related Kinase Inhibitors

The following table summarizes the in vitro activity of N-(3-(trifluoromethyl)phenyl)-4-((purinyl)methyl)benzamide derivatives, which are close structural analogs of this compound derivatives, against various cancer cell lines and protein kinases.

| Compound ID | Target Cancer Cell Line | IC50 (µM)[1][2] | Target Kinase | % Inhibition at 1 µM[1][2] |

| 7 | K562 (Leukemia) | 2.27 | PDGFRα | 45 |

| HL-60 (Leukemia) | 1.42 | PDGFRβ | 36 | |

| OKP-GS (Renal) | 4.56 | |||

| 10 | K562 (Leukemia) | 2.53 | PDGFRα | 38 |

| HL-60 (Leukemia) | 1.52 | PDGFRβ | 41 | |

| OKP-GS (Renal) | 24.77 | |||

| 9 | - | - | PDGFRα | 39 |

| - | - | PDGFRβ | 42 |

As Cytotoxic Agents (Schiff Base Derivatives)

Schiff bases derived from aromatic amines have demonstrated significant cytotoxicity against various cancer cell lines. The imine linkage is believed to play a crucial role in their biological activity.

Quantitative Data for Representative Schiff Base Derivatives

This table presents the cytotoxic activity of Schiff bases derived from substituted benzaldehydes and various primary amines, demonstrating the potential of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µg/mL)[3] |

| HSB1 | SW-480 (Colorectal) | 17.53 |

| HSB3 | SW-480 (Colorectal) | 7.09 |

| HSB4 | SW-480 (Colorectal) | 17.15 |

Applications as Enzyme Inhibitors

Beyond cancer, this compound derivatives have been explored as inhibitors of other clinically relevant enzymes.

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. Benzylamine-sulfonamide derivatives have shown potent and selective inhibition of MAO-B.

Quantitative Data for Benzylamine-Sulfonamide MAO-B Inhibitors

The following table summarizes the inhibitory activity of benzylamine-sulfonamide derivatives against human MAO-A and MAO-B.[4][5]

| Compound ID | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |

| 4i | > 100 | 0.041 |

| 4t | > 100 | 0.065 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for analogous compounds.

Synthesis of this compound Schiff Base Derivatives

General Procedure:

-

To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the desired substituted aldehyde (1 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., SW-480, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in complete culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be attributed to their modulation of specific cellular signaling pathways.

Kinase Inhibition and Downstream Signaling

As previously mentioned, derivatives of this compound have the potential to act as kinase inhibitors. By blocking the activity of kinases such as PDGFR, they can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.

Caption: Potential inhibition of the PDGFR signaling pathway by this compound derivatives.

Induction of Apoptosis

Many cytotoxic agents, including Schiff base derivatives, exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be initiated through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and the activation of caspase cascades.

Caption: Experimental workflow for evaluating the pro-apoptotic activity of this compound derivatives.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer agents, through mechanisms such as kinase inhibition and induction of apoptosis, and as potent inhibitors of other clinically relevant enzymes like MAO-B. The straightforward synthesis and the tunability of its physicochemical properties make this compound an attractive starting point for further drug discovery and development efforts. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising chemical entity.

References

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Phenylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbenzylamine, a versatile primary amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.[1] Its utility in drug development is significantly influenced by its physicochemical properties, most notably its solubility and stability.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data and detailed experimental protocols to aid researchers in its effective handling, formulation, and development. While quantitative data for this specific molecule is not extensively available in public literature, this guide consolidates known qualitative information and provides extrapolated data based on structurally similar compounds to offer a practical reference.

Physicochemical Properties

This compound, also known as (4-biphenylyl)methanamine, is a white to light yellow solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| Melting Point | 48-53 °C | |

| Appearance | White to light yellow solid | [1] |

Solubility Profile

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in alcohols such as methanol (B129727) and ethanol, and insoluble in water.[1]

Quantitative Solubility (Predicted)

Due to the lack of specific quantitative solubility data for this compound, the following table presents predicted solubility in common organic solvents. This data is extrapolated from the known solubility of structurally similar aromatic amines and should be considered as a guideline for solvent selection.

| Solvent | Predicted Solubility Category |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Acetonitrile | Moderately Soluble |

| Ethyl Acetate | Moderately Soluble |

| Dichloromethane | Sparingly Soluble |

| Toluene | Sparingly Soluble |

| Hexane | Insoluble |

| Water | Insoluble |

Stability Profile

Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Benzylamines can be susceptible to degradation through oxidation, photolysis, and extreme pH conditions.[4]

Forced Degradation Studies

Forced degradation studies are integral to identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5] The following table outlines the recommended stress conditions for evaluating the stability of this compound.

| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days | Formation of ammonium (B1175870) salts |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days | Potential for minor degradation |

| Oxidative | 3% - 30% H₂O₂ | Up to 7 days | Imines, Aldehydes (4-phenylbenzaldehyde), Carboxylic acids (4-phenylbenzoic acid) |

| Thermal | 60°C - 80°C (Solid & Solution) | Up to 7 days | Minimal degradation expected at moderate temperatures |

| Photolytic | UV (254 nm) & Visible Light | Conforming to ICH Q1B | Complex mixture of photo-oxidation products |

Experimental Protocols

Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the supernatant to remove any remaining suspended solids.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Forced Degradation Study

This protocol provides a general procedure for conducting forced degradation studies on this compound.

Materials:

-

This compound (solid)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (Methanol, Acetonitrile, Water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Acidic Hydrolysis: Mix a portion of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for up to 7 days. Take samples at various time points.

-

Basic Hydrolysis: Mix a portion of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for up to 7 days. Take samples at various time points.

-

Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light, for up to 7 days.

-

Thermal Degradation:

-

Solid State: Store a sample of solid this compound in an oven at 80°C for 7 days.

-

Solution State: Incubate a portion of the stock solution at 60°C for 7 days.

-

-

Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method to separate and identify degradation products.

Potential Signaling Pathway Interaction

While this compound is primarily used as a synthetic intermediate, its structural similarity to benzylamine (B48309) suggests potential interactions with biological systems. Benzylamine derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[6] Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, thereby modulating downstream signaling pathways.

The following diagram illustrates a simplified monoamine signaling pathway and the potential point of interaction for a benzylamine derivative.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided information on its qualitative solubility, predicted solubility profile, and potential degradation pathways, coupled with detailed experimental protocols, offers a robust framework for researchers. The methodologies outlined will enable the generation of precise and reliable data tailored to specific research and development needs, ultimately facilitating the effective use of this compound in the advancement of pharmaceutical science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

4-Phenylbenzylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Phenylbenzylamine. The information is intended for professionals in research, and drug development.

Core Compound Data

This compound, also known as (4-phenylphenyl)methanamine, is a versatile primary amine with a biphenyl (B1667301) structure.[1] This structural motif makes it a valuable intermediate in the synthesis of more complex molecules.[2][3]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | [2][4][5] |

| Molecular Weight | 183.25 g/mol | [2][4][6] |

| Appearance | White to light yellow solid | |

| Melting Point | 48-53 °C | [2][4][7] |

| Boiling Point | 138 °C at 5 mmHg | [4] |

| CAS Number | 712-76-5 | [2][4][5] |

Synthesis Protocol: Reductive Amination

A common and efficient method for synthesizing this compound is through the reductive amination of 4-biphenylcarboxaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol

Materials:

-

4-biphenylcarboxaldehyde

-

Ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297), ammonia in methanol)

-

Reducing agent (e.g., Sodium Borohydride (B1222165) (NaBH₄) or Sodium Triacetoxyborohydride (STAB))

-

Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

-

Glacial Acetic Acid (optional, as a catalyst)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

-

Solvents for workup and purification (e.g., ethyl acetate, hexane, saturated sodium bicarbonate solution, brine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-biphenylcarboxaldehyde (1 equivalent) in the chosen anhydrous solvent.

-

Imine Formation: Add the ammonia source (1.5-2 equivalents). If using an ammonium salt, a mild acid catalyst like acetic acid may be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (1.5 equivalents) portion-wise to control any exothermic reaction. Sodium borohydride is a suitable choice in a protic solvent like methanol, while STAB is preferred for solvents like DCM or DCE.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Logical Workflow of Synthesis

The synthesis of this compound via reductive amination follows a clear logical progression from starting materials to the final purified product.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the creation of potential therapeutic agents, including compounds targeting cancer and neurological disorders.[3]

-

Organic Synthesis: Its structure is utilized in the production of complex organic molecules and fine chemicals.[2][3]

-